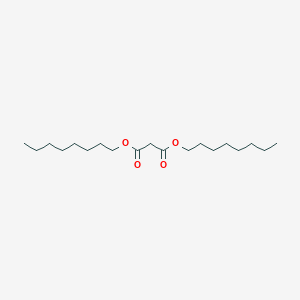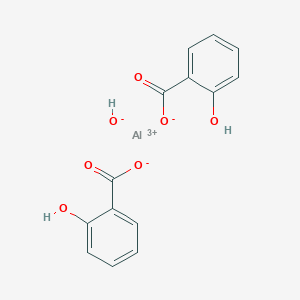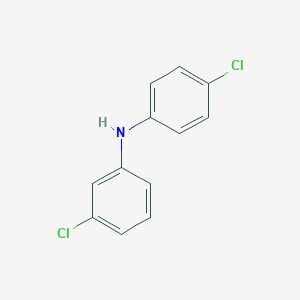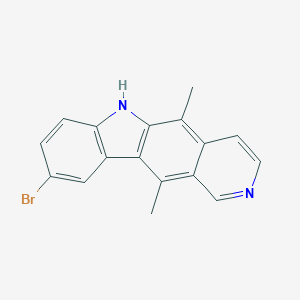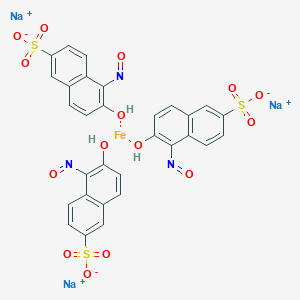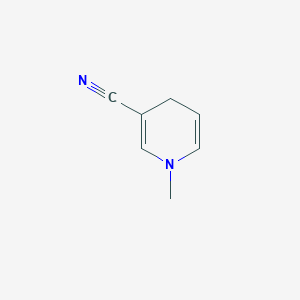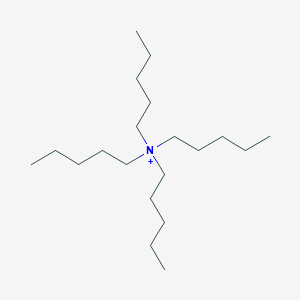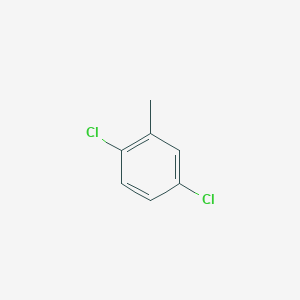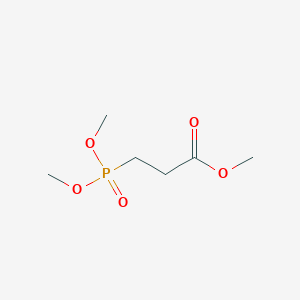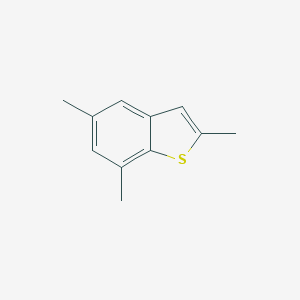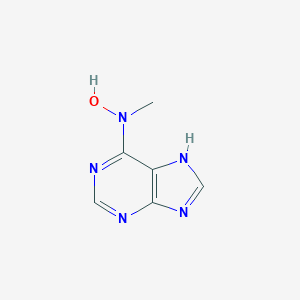
Adenine, N-hydroxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine, N-hydroxy-N-methyl-, also known as N6-hydroxymethyladenine or 6-Hydroxymethyladenine (6-HMA), is a modified nucleobase found in the DNA of certain organisms. It is formed by the oxidation of N6-methyladenine (6-MA) by reactive oxygen species (ROS) and is considered a DNA damage product. In recent years, 6-HMA has gained attention due to its potential as a biomarker for oxidative stress and its role in epigenetic regulation.
Mecanismo De Acción
The exact mechanism of action of 6-HMA is not fully understood, but it is believed to act as a DNA demethylating agent. It has been shown to induce DNA damage and activate DNA repair pathways, leading to changes in gene expression and epigenetic modifications. Additionally, 6-HMA has been found to inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can result in changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
6-HMA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 6-HMA has been shown to alter gene expression and epigenetic modifications, which can have downstream effects on cell function and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-HMA in lab experiments is its ability to induce DNA damage and alter gene expression, which can be useful for studying various biological processes. However, 6-HMA is a relatively unstable molecule and can degrade over time, which can affect the reproducibility of experiments. Additionally, the synthesis of 6-HMA can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 6-HMA. One area of interest is its role in epigenetic regulation and DNA methylation. Further studies are needed to elucidate the exact mechanism of action of 6-HMA and its effects on gene expression and epigenetic modifications. Additionally, 6-HMA has potential as a biomarker for oxidative stress and could be used in diagnostic and prognostic applications. Finally, the development of novel therapeutic agents targeting 6-HMA could have implications for cancer therapy.
Métodos De Síntesis
6-HMA can be synthesized by the oxidative demethylation of 6-MA using Fenton's reagent, which is a mixture of hydrogen peroxide and ferrous ions. The reaction yields 6-HMA and formaldehyde as a byproduct. The purity of the synthesized 6-HMA can be confirmed by high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
6-HMA has been studied extensively in the field of epigenetics, where it has been shown to play a role in DNA methylation and gene expression. It has also been identified as a potential biomarker for oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, 6-HMA has been investigated as a possible target for cancer therapy due to its ability to induce DNA damage and apoptosis in cancer cells.
Propiedades
Número CAS |
19152-70-6 |
|---|---|
Nombre del producto |
Adenine, N-hydroxy-N-methyl- |
Fórmula molecular |
C6H7N5O |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10) |
Clave InChI |
GNFKHGVHRNLVGU-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
SMILES canónico |
CN(C1=NC=NC2=C1NC=N2)O |
Otros números CAS |
19152-70-6 |
Sinónimos |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
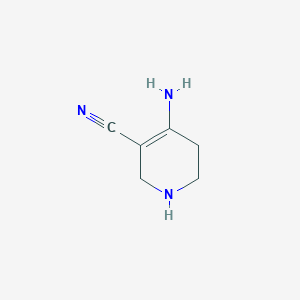
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

